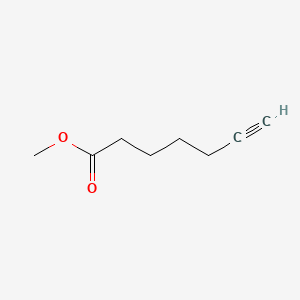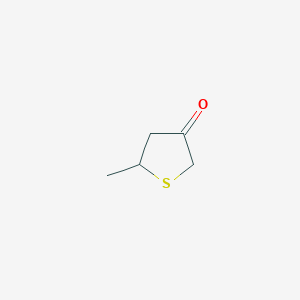
Methyl 6-heptynoate
Descripción general
Descripción
Methyl 6-heptynoate is a chemical compound with the molecular formula C8H12O2 . It has an average mass of 140.180 Da and a monoisotopic mass of 140.083725 Da . It is also known by other names such as 6-Heptynoic acid, methyl ester, and METHYL HEPT-6-YNOATE .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 169.0±23.0 °C at 760 mmHg, and a vapour pressure of 1.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.5±3.0 kJ/mol and a flash point of 54.7±20.0 °C . The index of refraction is 1.437, and it has a molar refractivity of 38.7±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Chemical Reactions
Methyl 6-heptynoate is involved in various organic synthesis processes and chemical reactions. For instance, Medvedeva et al. (1982) explored its reaction with methyl diazoacetate, leading to the preparation of methyl 2-diazo-3-hydroxy-6,6-dimethyl-4-heptynoate, a compound that undergoes unusual reactions with related aldehydes (Medvedeva et al., 1982). Similarly, Ansari et al. (1993) utilized a derivative of this compound for the synthesis of t-butyl (3R,5S)-3,5-isopropylidenedioxy-6-heptynoate, a versatile synthetic intermediate for artificial HMG-CoA reductase inhibitors (Ansari, Kusumoto, & Hiyama, 1993).
2. Pharmaceutical Research
This compound derivatives have been explored in pharmaceutical research, particularly in the context of human immunodeficiency virus (HIV) research. Baba et al. (1989) investigated a novel 6-substituted acyclouridine derivative for its potential in inhibiting HIV-1 replication (Baba et al., 1989). Further studies by Baba et al. (1990) focused on the anti-HIV activities and pharmacokinetics of various 6-substituted acyclouridine derivatives, highlighting the potential of these compounds in treating HIV-1 infections (Baba et al., 1990).
3. Atmospheric Chemistry
The compounds related to this compound have been studied for their roles in atmospheric chemistry. Smith et al. (1996) investigated the kinetics and products of gas-phase reactions of 6-methyl-5-hepten-2-one, an atmospheric reaction product of the biogenic emission linalool, providing insights into atmospheric processes involving similar compounds (Smith, Rigler, Kwok, & Atkinson, 1996).
4. Computational Chemistry and QSAR
Douali et al. (2003) utilized computational methods and quantitative structure-activity relationships (QSAR) to study the anti-HIV activity of HEPT derivatives, a group including this compound derivatives. This approach aids in predicting the biological activities of such compounds (Douali, Villemin, & Cherqaoui, 2003).
Safety and Hazards
Methyl 6-heptynoate is classified as a combustible liquid and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of ingestion, it is advised to rinse the mouth and seek medical attention .
Propiedades
IUPAC Name |
methyl hept-6-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h1H,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAYBFIHWUHVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339579 | |
| Record name | Methyl 6-heptynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56909-02-5 | |
| Record name | Methyl 6-heptynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)








